N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea
Description
N-(3,5-Dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea is a thiourea derivative characterized by a 3,5-dichlorophenyl group attached to one nitrogen atom and a dimethylamino-substituted methylene group on the adjacent nitrogen. Thiourea derivatives are widely studied for their biological and pesticidal activities, often leveraging substituent effects to modulate toxicity, solubility, and target specificity. The dichlorophenyl moiety is notable for its electron-withdrawing effects, which may enhance binding to biological targets or influence metabolic stability .
Properties
IUPAC Name |
(3E)-1-(3,5-dichlorophenyl)-3-(dimethylaminomethylidene)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3S/c1-15(2)6-13-10(16)14-9-4-7(11)3-8(12)5-9/h3-6H,1-2H3,(H,14,16)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKJORGRWDBNPP-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)NC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=S)NC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea is a synthetic compound belonging to the thiourea family, characterized by its unique chemical structure that includes a dichlorophenyl moiety and a dimethylaminomethylene group. This compound has garnered attention for its diverse biological activities, making it a subject of various pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₄Cl₂N₄S, with a molar mass of approximately 319.25 g/mol. The presence of the thiourea functional group (R-NH-C(S)-NH-R') allows for significant biological interactions, including enzyme inhibition and receptor modulation.
The biological activity of thioureas, including this compound, is often attributed to their ability to interact with various molecular targets. These interactions can lead to:
- Enzyme Inhibition : Thioureas may inhibit enzyme activity by binding to active sites or interfering with substrate binding.
- Modulation of Signaling Pathways : The compound can interact with cellular receptors and proteins involved in signaling pathways, potentially altering cellular responses.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Thiourea derivatives have shown significant antimicrobial properties against various bacterial strains. Studies indicate that compounds in this class can exhibit minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some studies suggest that thioureas can induce apoptosis in cancer cells through the modulation of specific signaling pathways and by generating reactive oxygen species (ROS) .
- Anticonvulsant Effects : Similar compounds have been investigated for their anticonvulsant properties, indicating potential therapeutic applications in neurological disorders .
Case Studies and Research Findings
A selection of studies provides insight into the biological activities and mechanisms associated with thiourea derivatives:
- Antimicrobial Studies : A study evaluating various thiourea derivatives found that certain compounds displayed remarkable activity against S. aureus, with MIC values ranging from 0.78 to 3.125 μg/mL. These compounds also inhibited key bacterial enzymes such as DNA gyrase and topoisomerase IV .
- Anticancer Research : Research has indicated that thiourea derivatives can inhibit tumor growth by inducing apoptosis in cancer cell lines. For instance, one study demonstrated that a derivative exhibited IC50 values indicative of strong cytotoxic effects on selected cancer cells .
- Pharmacokinetics and Metabolism : Investigations into the metabolic pathways of thioureas have shown that these compounds undergo significant biotransformation in vivo, impacting their pharmacological efficacy and safety profiles .
Comparative Analysis
To better understand the biological activity of this compound compared to other thioureas, the following table summarizes key features and activities:
| Compound Name | Molecular Formula | Key Biological Activities |
|---|---|---|
| This compound | C₁₄H₁₄Cl₂N₄S | Antimicrobial, anticancer |
| N-(3,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea | C₁₄H₁₄Cl₂N₄S | Antimicrobial |
| N,N-Dimethylthiourea | C₅H₁₂N₂S | Antifungal |
Scientific Research Applications
N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea is a chemical compound with a thiourea functional group that contributes to its diverse biological activities. Research indicates that it has applications in medicinal chemistry and agricultural science.
Scientific Research Applications
- Organic Synthesis N-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylidene]thiourea is a versatile intermediate in organic synthesis. The multi-step synthesis of this compound allows for the introduction of substituents on the phenyl ring, providing a pathway for structural modification and optimization.
- Drug Development Research indicates that 1-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylidene]thiourea exhibits significant biological activities, highlighting its potential as a lead compound for drug development.
- Biological activities Research indicates that thiourea derivatives can possess biological activity, particularly in pharmacology and toxicology.
- Antimicrobial Activity Some derivatives of thiourea have demonstrated antibacterial activity against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .
- Anticancer Activity Thiourea derivatives target particular molecular pathways involved in the development of cancer, such as those that limit angiogenesis and alter cancer cell signaling pathways .
- Interaction Studies Interaction studies involving 1-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylidene]thiourea are crucial for elucidating the mechanisms underlying its biological activities and optimizing its therapeutic potential. These studies focus on:
- Binding affinities with target proteins
- Effects on enzyme activity
- Impact on cellular signaling pathways
Data Table
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 1-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylidene]thiourea | Dichlorophenyl group | Antimicrobial, Anticancer | High lipophilicity due to chlorine substitution |
| N-(3,4-Dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea | Dichlorophenyl group | Antimicrobial | Slightly different chlorination pattern affects activity |
| N,N-Dimethyl-N'-[(4-chlorophenyl)methylene]thiourea | Monochloro substitution | Moderate activity | Different substitution may alter enzyme interactions |
| This compound | Similar structure with different chlorination pattern | potential for varied biological activity | |
| N-(2,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea | Close structural analog | Used in similar applications | |
| N,N-Dimethylthiourea | Simpler structure | Lacks phenyl groups but retains biological relevance |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea and urea derivatives share structural similarities but exhibit distinct biological behaviors depending on substituents. Below is a comparative analysis based on the provided evidence:
Structural and Functional Analogues
Table 1: Comparison of N-(3,5-Dichlorophenyl)-N'-[(Dimethylamino)Methylene]Thiourea with Selected Urea/Thiourea Derivatives
*Inferred from NDPS nephrotoxicity .
Key Findings from Structural Comparisons
Aryl Substituent Effects :
- The 3,5-dichlorophenyl group (present in both the target compound and NDPS) is associated with significant nephrotoxicity in rats, particularly damaging proximal convoluted tubules . In contrast, 3-trifluoromethylphenyl (fluometuron) and 4-isopropylphenyl (isoproturon) substituents reduce mammalian toxicity, favoring herbicidal activity .
- Halogenation : Chlorine atoms enhance electrophilicity and binding to biological targets but may increase metabolic activation to toxic intermediates. NDPS-induced nephritis highlights this risk .
Thiourea vs. Urea Backbone :
Toxicological Considerations
- NDPS (a non-thiourea analog) demonstrates that 3,5-dichlorophenyl groups can induce severe kidney damage, suggesting structural alerts for nephrotoxicity in related compounds .
- Thioureas like diafenthiuron show moderate toxicity in mammals, possibly due to metabolic degradation pathways differing from those of chlorinated analogs .
Research Implications and Gaps
- Mechanistic Studies : The target compound’s interaction with renal tissues or pesticidal targets (e.g., acetylcholinesterase for diafenthiuron) remains uncharacterized. Comparative metabolic studies with NDPS could clarify toxicity risks.
- Structural Optimization : Replacing the dichlorophenyl group with less toxic substituents (e.g., trifluoromethyl) might retain efficacy while improving safety .
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for N-(3,5-dichlorophenyl)-N’-[(dimethylamino)methylene]thiourea, and what reaction conditions are critical for yield optimization?
- Methodology : Thiourea derivatives are typically synthesized via the reaction of an isothiocyanate with an amine. For this compound, 3,5-dichlorophenyl isothiocyanate can react with (dimethylamino)methyleneamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl byproducts. Monitoring reaction progress via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Similar protocols are validated for structurally related thioureas .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : The dichlorophenyl group shows aromatic protons as a singlet (2H, meta-substitution) at δ ~7.2–7.5 ppm. The thiourea NH protons appear as broad signals (~δ 9–11 ppm) .
- FT-IR : The thiourea C=S stretch is observed at ~1200–1250 cm⁻¹, while N-H stretches appear at ~3200–3400 cm⁻¹ .
- Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) should align with the molecular weight (calculated: ~285.2 g/mol). Confirm fragmentation patterns using high-resolution MS .
Advanced Research Questions
Q. How does the dimethylamino group influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?
- Methodology : The dimethylamino group acts as an electron-donating substituent, increasing electron density on the adjacent methylene group. This enhances nucleophilicity, making the compound more reactive in SN2 reactions. Computational studies (DFT) can quantify charge distribution, while Hammett constants (σ⁺) correlate substituent effects with reaction rates. Comparative kinetic studies with non-dimethylated analogs are advised .
Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvents?
- Methodology :
- Purity Assessment : Use HPLC (>95% purity threshold) to rule out impurities affecting solubility .
- Solvent Screening : Test solubility in polar aprotic (DMF, DMSO), chlorinated (CH₂Cl₂), and non-polar (hexane) solvents. Document temperature and agitation methods.
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .
Q. How does the thiourea moiety affect bioactivity compared to urea analogs in antimicrobial or enzyme inhibition studies?
- Methodology :
- In Vitro Assays : Compare IC₅₀ values against microbial strains (e.g., E. coli, S. aureus) or enzymes (e.g., urease, acetylcholinesterase). Thioureas generally exhibit stronger hydrogen-bonding capacity due to the C=S group, enhancing target binding.
- Structural Analysis : Perform X-ray crystallography or molecular docking to map interactions between the thiourea group and active sites. Urea analogs lack sulfur’s polarizability, reducing binding affinity .
Q. What role does the 3,5-dichlorophenyl group play in stabilizing the compound under oxidative conditions?
- Methodology :
- Stability Testing : Expose the compound to H₂O₂ or UV light and monitor degradation via LC-MS. Chlorine’s electron-withdrawing effect may reduce oxidation susceptibility.
- Comparative Studies : Synthesize analogs with non-halogenated aryl groups (e.g., phenyl, tolyl) and compare degradation rates. Electrochemical analysis (cyclic voltammetry) can quantify redox stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
